Trienomycin D
Description
Structure
3D Structure
Properties
IUPAC Name |
[(6E,8E,10Z,16E)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N2O7/c1-24-14-13-15-27-20-29(22-30(39)21-27)38-33(40)23-31(44-4)18-11-6-5-7-12-19-32(25(2)34(24)41)45-36(43)26(3)37-35(42)28-16-9-8-10-17-28/h5-7,11-12,14,16,18,20-22,25-26,31-32,34,39,41H,8-10,13,15,17,19,23H2,1-4H3,(H,37,42)(H,38,40)/b6-5+,12-7-,18-11+,24-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHDUHQCCKFEX-PCVXSXJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3=CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C/C=C\C=C\C=C\C(CC(=O)NC2=CC(=CC(=C2)CC/C=C(/C1O)\C)O)OC)OC(=O)C(C)NC(=O)C3=CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120811-38-3 | |
| Record name | Trienomycin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120811383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Isolation, Microbial Production, and Biosynthetic Investigations of Trienomycin D
Natural Occurrence and Producer Organisms
Trienomycin D, along with other related trienomycin congeners, is primarily found as a secondary metabolite produced by specific strains of bacteria, predominantly within the genus Streptomyces.
The initial discovery and isolation of several trienomycin compounds, including Trienomycin A, B, C, E, and F, were reported from the culture broth of Streptomyces sp. No. 83-16 nih.govlookchem.comsci-hub.segoogle.com. The isolation process typically involves extracting the fermentation broth, often using organic solvents such as ethyl acetate (B1210297), followed by chromatographic purification techniques, including high-performance liquid chromatography (HPLC), to separate and purify the target compounds sci-hub.se. More recently, novel ansamycins, Trienomycins H and I, were isolated from a deep-sea-derived bacterium, Ochrobactrum sp. OUCMDZ-2164 mdpi.com. Additionally, Streptomyces cocoa subsp. Aso H2S5 has been identified as a producer of trienomycin compounds google.com.
The microbial production of this compound relies on carefully controlled fermentation processes. For instance, Streptomyces cocoa subsp. Aso H2S5 is cultured in SPY medium at a temperature of 28°C with a rotational speed of 130 rpm for seven days to yield trienomycin compounds google.com. Large-scale production efforts for related trienomycins have utilized fermentation broths of up to 400 liters, employing extraction and purification steps to isolate the active metabolites sci-hub.se. These fermentation processes are critical for generating sufficient biomass and secondary metabolites for detailed study and potential application.
Isolation from Streptomyces Species (e.g., Streptomyces sp. No. 83-16)
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound is a complex process involving specialized enzymatic machinery, characteristic of polyketide and non-ribosomal peptide synthesis.
This compound, as an ansamycin (B12435341), is understood to be biosynthesized through pathways involving Polyketide Synthase (PKS) systems vulcanchem.comvulcanchem.com. PKSs are large, multi-domain enzyme complexes that assemble polyketide chains from simple carboxylic acid precursors, such as acetate and propionate (B1217596) units, through iterative condensation reactions wikipedia.orgmdpi.com. These enzymes function similarly to fatty acid synthases but are responsible for producing a vast array of structurally diverse secondary metabolites, including many antibiotics and anticancer agents wikipedia.orgmdpi.com. The specific type of PKS involved in this compound biosynthesis is likely a type II PKS, which typically produces aromatic polyketides mdpi.comnih.gov.
While specific genetic data for this compound is still emerging, research on closely related ansamycins provides significant insights. The biosynthesis of ansatrienins, which share structural similarities with trienomycins, is governed by the ast gene cluster researchgate.net. This cluster contains genes encoding PKS modules and enzymes responsible for precursor assembly and modification, such as astC (a tridomain non-ribosomal peptide synthetase, NRPS) and astF1 (an N-acyltransferase) involved in attaching the characteristic N-acylalanine side chain researchgate.net. A putative trm gene cluster has also been identified in relation to Trienomycin production google.com. Studies on other ansamycins, like naphthomycin and those involving cyclohexanecarboxylic acid (CHC) moieties, have also characterized their respective biosynthetic gene clusters, highlighting the common involvement of genes for 3-amino-5-hydroxybenzoic acid (AHBA) biosynthesis and PKS machinery researchgate.netnih.govasm.orgnih.gov.
The formation of this compound involves a series of enzymatic steps, beginning with the assembly of the polyketide backbone by PKS enzymes wikipedia.org. These enzymes utilize domains such as Ketosynthase (KS) for carbon-carbon bond formation, Acyltransferase (AT) for selecting and loading extender units, and Acyl Carrier Protein (ACP) for holding the growing polyketide chain wikipedia.orgmdpi.com. Subsequent modifications, including cyclization, aromatization, and the attachment of specific side chains, are catalyzed by tailoring enzymes. For instance, in ansatrienin biosynthesis, enzymes like AstC and AstF1 are crucial for attaching the N-acylalanine side chain researchgate.net, while reductases such as ChcA are involved in forming cyclohexyl moieties researchgate.net. The N-acylalanine ester moiety at the C-11 position is considered key to the cytotoxic effects of trienomycins mdpi.com.
Compound List
this compound
Trienomycin A
Trienomycin B
Trienomycin C
Trienomycin E
Trienomycin F
Trienomycin H
Trienomycin I
Ansatrienin A
Naphthomycin
Hydroxymycotrienin A
Thiazinotrienomycin G
Ansamycin
Herbimycin
Mitomycin C
Ansamitocin
Rifamycin
Tautomycetin
Candicidin
Avermectin
Cyclohexanecarboxylic acid (CHC)
3-amino-5-hydroxybenzoic acid (AHBA)
Advanced Synthetic Methodologies for Trienomycin D and Analogues
Challenges in Total Synthesis of Complex Macrocyclic Ansamycins
The total synthesis of trienomycins and other complex macrocyclic ansamycins is fraught with difficulties stemming from their intricate molecular architecture. vulcanchem.comacs.org These molecules feature a large macrolactam ring, a substituted aromatic core, and a polyketide chain with multiple stereocenters, presenting formidable synthetic hurdles. caltech.edu The construction of such complex molecules requires precise control over various aspects of the synthetic sequence. vulcanchem.comcaltech.edu
A primary challenge in the synthesis of ansamycins is the rigorous control of stereochemistry. The polyketide backbone of trienomycins contains numerous chiral centers, and establishing the correct relative and absolute stereochemistry is paramount for biological activity. This control must be maintained throughout a multi-step synthesis.
Macrolactonization, the ring-closing step to form the large lactone or lactam ring, is often a critical and challenging transformation. vulcanchem.com Achieving high yields in this step for a large, sterically hindered ring like that in Trienomycin D is difficult. Furthermore, the conditions required for macrolactonization can sometimes lead to epimerization (loss of stereochemical integrity) at adjacent stereocenters. nih.gov For instance, the formation of the 19-membered macrolactam core requires careful selection of coupling reagents to ensure the reaction proceeds efficiently without compromising the existing stereochemistry. academie-sciences.fr The development of stereocontrolled reactions, such as the Evans aldol (B89426) addition, has been crucial for setting key stereocenters in the synthesis of fragments destined for macrocyclization. lookchem.com
Ansamycins are derived biosynthetically from polyketide pathways, and their chemical synthesis requires the assembly of complex carbon chains. vulcanchem.comftb.com.hr Polyketides are a diverse class of natural products synthesized by large, modular enzymes known as polyketide synthases (PKSs). frontiersin.orgutexas.edu These enzymatic assembly lines construct complex molecules through the repetitive condensation of simple carboxylic acid units. ftb.com.hrebi.ac.uk
In a laboratory synthesis, chemists must replicate this assembly process through a series of discrete chemical reactions. A significant challenge lies in the construction of the conjugated (E,E,E)-triene moiety, a defining feature of the trienomycins. acs.org Achieving the all-trans geometry of this triene system while incorporating it into the macrocycle requires specialized olefination methods. lookchem.com Additionally, assembling the ansa chain, the aliphatic bridge that spans the aromatic ring, involves the strategic coupling of smaller, stereochemically defined fragments. jst.go.jp The synthesis of these fragments often requires lengthy sequences and the use of various protecting groups that must be selectively removed at later stages. acs.org The final macrolactam ring is then typically formed by an intramolecular amide bond formation, a step that closes the ansa chain. acs.orgacademie-sciences.fr
Stereochemical Control (e.g., during Macrolactonization)
Strategies and Key Steps in Total Synthesis
Overcoming the challenges associated with ansamycin (B12435341) synthesis has led to the development of innovative and elegant strategies. Researchers have devised various approaches to construct the trienomycin core, often featuring key bond formations to assemble the macrocycle and the aromatic unit.
Several research groups have reported total syntheses of trienomycins, particularly Trienomycins A and F, which share the core structure of this compound. acs.orglookchem.comnih.gov The first total syntheses of (+)-Trienomycins A and F by Smith and colleagues provided confirmation of their stereochemistry and established a viable route to this class of compounds. acs.orgjst.go.jpacs.org Their unified strategy was designed to be adaptable for producing other members of the trienomycin family. acs.org
A more recent approach by Krische and Del Valle resulted in a significantly more concise synthesis of Trienomycins A and F. nih.gov Their strategy utilized ruthenium- and rhodium-catalyzed C-C bond-forming reactions to assemble key fragments efficiently, shortening the longest linear sequence by 14 steps compared to previous efforts. nih.gov These syntheses typically involve a convergent strategy, where the aromatic core and the ansa chain are synthesized separately and then coupled together before the final macrocyclization step. academie-sciences.fr
In a recent synthesis of the related ansamycin, ansatrienol K, two sequential palladium-catalyzed cross-coupling reactions were employed to build the trisubstituted benzene (B151609) ring, demonstrating the power of this methodology. acs.org This strategy allows for the late-stage introduction of the ansa chain to the aromatic piece, providing flexibility and convergence to the synthetic route.
Ring-closing metathesis (RCM) has emerged as a powerful method for the formation of large rings in natural product synthesis. acs.org In the context of trienomycin synthesis, a diene-ene or diene-diene ring-closing metathesis is particularly attractive for forming the macrocycle. nih.govacs.org This reaction uses a ruthenium or molybdenum catalyst to form a new double bond, thereby closing the ring.
The Krische synthesis of Trienomycins A and F employed a diene-diene RCM to form the macrocycle. nih.gov A more recent synthesis of ansatrienol K utilized a late-stage diene-ene RCM mediated by a Stewart-Grubbs catalyst, which proved to be an efficient method for the crucial macrocyclization step. acs.org This approach highlights the utility of modern catalytic methods in solving long-standing challenges in the total synthesis of complex molecules like this compound.
Enantioselective Approaches in Stereotriad Generation
The complex macrocyclic structure of the trienomycin family, including this compound, features multiple stereocenters that are crucial for its biological activity. A key challenge in the total synthesis of these ansamycin antibiotics is the precise construction of the C11-C13 stereotriad. Advanced synthetic strategies have been developed to control the absolute and relative stereochemistry of this motif with high fidelity.
A notable and efficient method for generating the C11-C13 stereotriad was employed in the total synthesis of the closely related congeners, Trienomycin A and F. researchgate.netresearchgate.netacs.org This approach is directly relevant to the synthesis of this compound due to the conserved core structure. The strategy hinges on a sequence of highly stereoselective reactions. The first key step is an enantioselective ruthenium-catalyzed alcohol C-H syn-crotylation. acs.orgnih.gov This reaction utilizes the directing ability of an existing alcohol to add a crotyl group, establishing one of the new stereocenters. This is followed by a chelation-controlled carbonyl dienylation to set the remaining stereocenters of the triad. researchgate.netresearchgate.netacs.org This sequence provides a powerful and convergent method for assembling the complex polyketide backbone characteristic of the trienomycin family. nih.gov
| Reaction Step | Catalyst/Reagents | Key Transformation | Stereochemical Outcome | Reference |
| Alcohol C-H Crotylation | Ruthenium (Ru) catalyst | Formation of a homoallylic alcohol | High syn-diastereoselectivity and enantioselectivity | acs.orgnih.gov |
| Carbonyl Dienylation | Chelation-control | Addition of a diene to a carbonyl group | Controlled generation of adjacent stereocenters | researchgate.netresearchgate.netacs.org |
Semi-Synthetic Derivatization Approaches
While total synthesis provides access to the natural product, semi-synthesis is a powerful complementary strategy. vulcanchem.com It involves using the naturally isolated compound as a starting scaffold for chemical modifications. This approach allows for the generation of a diverse range of analogues that would be difficult or inefficient to produce through total synthesis. For the trienomycin family, semi-synthesis aims to enhance pharmacological properties, probe structure-activity relationships (SAR), and potentially develop compounds with improved therapeutic profiles. nih.gov Research into semi-synthetic derivatives of Trienomycin A provides a valuable blueprint for potential modifications to this compound. nih.gov
Chemical Modification Strategies for this compound Analogue Creation
The creation of analogues through chemical modification is guided by understanding which parts of the molecule are essential for activity. Studies on semi-synthetic analogues of Trienomycin A have provided critical insights into the SAR of the trienomycin class. nih.gov These findings are instrumental in designing modification strategies for this compound.
Early derivatization efforts by Funayama and co-workers on Trienomycin A established the importance of several key structural features. nih.gov Their work demonstrated that the C13-hydroxyl group, the conjugated triene subunit, and the N-acylated side chain are all essential for potent cytotoxicity. nih.gov Conversely, methylation of the free phenolic hydroxyl group resulted in an analogue that retained the potent activity of the parent natural product. nih.gov
Later, a rational, conformation-based approach was used to design simplified analogues. The Blagg laboratory developed a simplified macrocycle that could be used as a framework to rapidly evaluate the importance of the side chain, revealing that the steric bulk of both the α-methyl group on the alanine (B10760859) moiety and the N-acyl group is critical for biological activity. nih.gov
| Analogue Type | Modification Strategy | Key Finding | Reference |
| C13-Deoxy Analogue | Removal of the C13-OH group | Loss of cytotoxic activity, indicating the hydroxyl is essential. | nih.gov |
| Phenolic Methyl Ether | Methylation of the phenolic -OH group | Activity was retained, suggesting this group is not critical for the mechanism of action. | nih.gov |
| Simplified Macrocycles | Replacement of complex regions of the macrocycle with simpler scaffolds | Allowed for faster determination of SAR for the side chain. | nih.gov |
| Side Chain Variants | Alteration of the N-acyl group and the amino acid | Showed that steric bulk at these positions is crucial for activity. | nih.gov |
Targeted Functional Group Manipulations
Targeted manipulation of specific functional groups is the cornerstone of semi-synthetic derivatization. Based on SAR studies of the trienomycin family, several functional groups on the this compound molecule present clear targets for chemical modification to modulate biological activity.
The N-Acyl Side Chain: this compound is characterized by an N-(1-cyclohexen-1-ylcarbonyl)-D-alanine side chain. ontosight.ai The N-acyl group is a primary target for manipulation. Strategies could involve replacing the cyclohexenyl group with a variety of other cyclic or acyclic moieties to explore the impact of sterics and electronics on activity. SAR studies on Trienomycin A analogues confirm that changes in the steric bulk of this amide group significantly affect cytotoxicity. nih.gov
The Phenolic Hydroxyls: The ansamycin core contains two phenolic hydroxyl groups. As shown with Trienomycin A, methylation of one of these hydroxyls is well-tolerated, producing an analogue with activity equal to the parent compound. nih.gov This suggests that this position could be used as a handle to attach other groups, potentially to improve pharmacokinetic properties without compromising potency.
The C13-Hydroxyl Group: The hydroxyl group at C13 has been shown to be critical for the activity of Trienomycin A. nih.gov While its removal is detrimental, subtle modifications such as acylation or etherification could be explored to probe its role further, although this is expected to be a highly sensitive position.
The Triene System: The conjugated triene is a hallmark of the trienomycin family and is essential for activity. nih.gov While modifications here are synthetically challenging, strategies could involve selective hydrogenation or cycloaddition reactions to alter the conformation and electronic properties of the macrocycle, likely leading to significant changes in biological function.
Molecular and Cellular Mechanism of Action Studies of Trienomycin D
Investigation of Anticancer Mechanisms In Vitro
Trienomycin D exhibits potent anticancer effects through various mechanisms that interfere with the fundamental processes of cancer cell proliferation and survival.
| Cancer Cell Line | IC50 (μM) |
| PC-3 | 0.4 |
| HeLa | 0.5 |
| MCF-7 | 0.7 |
Investigation of Antimicrobial Mechanisms In Vitro
Disruption of Bacterial Cell Membrane Integritythis compound, as a member of the ansamycin (B12435341) family, is associated with antimicrobial properties. Studies on related compounds suggest that these agents can disrupt bacterial cell membrane integritymdpi.comfrontiersin.orgmdpi.comnih.gov. This disruption often involves interactions with essential membrane components, leading to leakage of intracellular contents and ultimately cell death. While the specific bacterial targets and spectrum of activity for this compound require further detailed investigation, the mechanism of compromising cell membrane integrity is a known mode of action for many antimicrobial compoundsmdpi.comfrontiersin.orgnih.gov.
Compound List:
this compound
Trienomycin A (mentioned as a related compound)
Structure Activity Relationship Sar Studies of Trienomycin D and Its Analogues
Systematic Structural Modifications and Biological Activity Correlations
Systematic modifications of the trienomycin structure have provided crucial insights into the structural requirements for potent biological activity. Early SAR studies by Funayama and colleagues on semi-synthetic Trienomycin A analogues revealed that the C13-hydroxyl (C13-OH) group , the triene subunit , and the N-acylated side chain are indispensable for maintaining significant cytotoxicity rsc.orgnih.gov. Interestingly, methylation of the free phenol (B47542) group in Trienomycin A analogues did not diminish its activity, suggesting that the phenolic hydroxyl might not be as critical for activity as other features rsc.orgnih.gov.
More recent studies have characterized specific analogues like Trienomycin H and I. Trienomycin H, featuring a N-acetylalanine ester moiety at the C-11 position, exhibited selective cytotoxic effects against A549 (lung carcinoma) and K562 (leukemia) cell lines with IC50 values of 15 μM and 23 μM, respectively mdpi.com. Trienomycin I, possessing an acetoxy group at the same position, also showed activity mdpi.com. Combined with data from other trienomycins, these findings strongly support the notion that the N-acylalanine ester moiety at C-11 is a key determinant for the cytotoxic effects of trienomycins against tumor cell lines mdpi.com.
Table 1: Cytotoxicity of Selected Trienomycin Analogues
| Compound | Cell Line | IC50 Value | Reference |
| Trienomycin A | HeLa S3 | 0.005 μg/mL | nih.gov |
| Trienomycin C | HeLa S3 | 0.1 μg/mL | nih.gov |
| Trienomycin B | HeLa S3 | 0.2 μg/mL | nih.gov |
| Trienomycin A | L-5178Y, PLC | 0.01 μg/mL | rsc.org |
| Trienomycin H | A549 | 15 μM | mdpi.com |
| Trienomycin H | K562 | 23 μM | mdpi.com |
Identification of Essential Pharmacophores for Anticancer Activity
Based on SAR studies, several key structural elements have been identified as essential pharmacophores for the anticancer activity of trienomycins:
The Triene Moiety: The conjugated triene system within the macrocyclic core is critical for the molecule's ability to interact with biological targets and exert its cytotoxic effects rsc.orgnih.govnih.gov.
The C13-Hydroxyl Group: The presence of a hydroxyl group at the C13 position has been shown to be important for potent cytotoxicity rsc.orgnih.gov.
The N-Acylated Side Chain at C-11: The side chain attached at the C-11 position, specifically the N-acylalanine ester moiety, plays a crucial role in mediating the cytotoxic effects against tumor cell lines rsc.orgmdpi.comnih.gov. Modifications or absence of this group often lead to a significant reduction in activity rsc.orgnih.gov.
Table 2: Essential Pharmacophoric Features of Trienomycins
| Structural Feature | Importance for Cytotoxicity | Reference |
| Triene Moiety | Essential | rsc.orgnih.govnih.gov |
| C13-Hydroxyl (C13-OH) group | Essential | rsc.orgnih.gov |
| N-Acylated Side Chain (e.g., N-acylalanine ester at C-11) | Essential / Key Group | rsc.orgmdpi.comnih.gov |
Role of Side Chain Modifications (e.g., N-hexahydrobenzoylalanine moiety and its variations in other Trienomycins)
The side chain attached to the C-11 position of the trienomycin macrocycle is a critical determinant of its anticancer potency rsc.orgmdpi.comnih.gov. As highlighted, the N-acylalanine ester moiety at C-11 is considered a key pharmacophore responsible for cytotoxic effects mdpi.com. Variations in this side chain, such as the presence of different acyl groups or amino acid residues, can modulate the compound's activity. For instance, Trienomycin H features a N-acetylalanine ester, while Trienomycin I has an acetoxy group mdpi.com. The prompt specifically mentions the "N-hexahydrobenzoylalanine moiety." While direct SAR data for this specific modification in Trienomycin D is not explicitly detailed in the provided search results, the general importance of the N-acyl side chain underscores that modifications to this part of the molecule can significantly influence biological activity. Further exploration of analogues with varied N-acyl groups, including the N-hexahydrobenzoylalanine moiety, would be valuable in understanding the fine-tuning of trienomycin activity.
Computational Approaches in SAR Analysis (e.g., 3D-QSAR, Molecular Dynamics Simulations)
Computational methodologies have become indispensable tools in modern SAR studies, enabling the rational design of novel analogues with improved properties. For trienomycins, approaches such as 3D-QSAR, molecular dynamics (MD) simulations, and molecular modeling have been employed.
3D-QSAR (Quantitative Structure-Activity Relationship): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize 3D descriptors (e.g., steric, electrostatic, hydrophobic) to build predictive models correlating chemical structure with biological activity mdpi.comrsc.orgresearchgate.net. These models are particularly useful for congeneric series of compounds, allowing for the prediction of activity for newly designed molecules mdpi.com.
Molecular Dynamics (MD) Simulations: MD simulations are used to investigate the conformational landscape of trienomycins and their interactions with biological targets. By simulating the dynamic behavior of molecules over time, these methods can provide insights into preferred conformations and binding modes, which are crucial for understanding SAR nih.govmdpi.comrsc.orgnih.gov.
Molecular Modeling and Conformational Analysis: A conformation-based approach, integrating molecular modeling with limited SAR data, has been successfully applied to design simplified analogues of Trienomycin A. This strategy aims to rapidly identify essential structural components necessary for biological activity, leading to the discovery of potent analogues like monoenomycin rsc.orgnih.gov.
Table 3: Computational Approaches in Trienomycin SAR Studies
| Computational Approach | Application/Benefit | Reference(s) |
| 3D-QSAR (CoMFA, CoMSIA) | Correlating structural descriptors with activity; predicting analogue activity. | mdpi.comrsc.orgresearchgate.net |
| Molecular Dynamics (MD) Simulations | Understanding conformational preferences; elucidating ligand-receptor interactions. | nih.govmdpi.comrsc.orgnih.gov |
| Molecular Modeling | Designing simplified analogues; identifying essential structural components. | rsc.orgnih.gov |
Compound List:
Trienomycin A
Trienomycin B
Trienomycin C
this compound
Trienomycin E
Trienomycin F
Trienomycin G
Trienomycin H
Trienomycin I
Trienomycin J
Trienomycin K
Trienomycin L
Trienomycinol
Monoenomycin
Trierixin
Quinotrierixin
Future Research Directions and Translational Perspectives for Trienomycin D
Development of More Efficient and Scalable Synthetic Routes
The complex structure of Trienomycin D presents considerable challenges for its synthesis. Current total synthesis approaches are demanding, requiring precise control over stereochemistry and reaction conditions acs.org. Future research should focus on developing more efficient, cost-effective, and scalable synthetic routes. This could involve exploring novel catalytic methods, optimizing existing synthetic pathways to improve yields and reduce the number of steps, and investigating chemoenzymatic or biosynthetic approaches. The goal is to ensure a reliable and abundant supply of this compound and its analogs for comprehensive preclinical and clinical evaluation sioc.ac.cnresearchgate.netresearchgate.netrsc.org.
Exploration of Novel this compound Derivatives with Enhanced Biological Activity
Structure-activity relationship (SAR) studies are vital for identifying modifications that could enhance this compound's potency, selectivity, and pharmacokinetic properties. Research into novel derivatives could focus on altering the macrocyclic framework, modifying the N-acylated side chain, or introducing functional groups to improve target engagement or reduce off-target effects. For instance, studies on related trienomycins suggest that specific structural features, such as the triene moiety and the free hydroxyl group at C-13, are important for cytotoxicity nih.govnih.gov. Exploring these structural elements in this compound derivatives could lead to compounds with superior anticancer or antimicrobial profiles.
Further Detailed Investigations into Molecular Mechanisms and Off-Targets
While this compound is known to inhibit cancer cell proliferation, its precise molecular mechanisms of action and potential off-target effects require deeper investigation vulcanchem.com. Future research should aim to identify specific cellular targets, pathways, and molecular interactions that mediate its cytotoxic effects. Techniques such as proteomics, transcriptomics, and metabolomics can provide comprehensive insights into the cellular responses to this compound, helping to elucidate its primary mechanism and identify any unintended biological consequences frontiersin.orgbiobide.com. Understanding these mechanisms is critical for predicting efficacy, managing potential resistance, and ensuring a favorable safety profile.
Evaluation of Potential Synergistic Effects with Established Therapeutic Agents in Research Models
Combining this compound with existing therapeutic agents, such as conventional chemotherapeutics or targeted therapies, could lead to synergistic effects, enhancing efficacy and potentially overcoming drug resistance frontiersin.orgnih.govmdpi.com. Preclinical studies should systematically evaluate the synergistic potential of this compound in combination with various anticancer drugs across different cancer models. Investigating combinations could reveal enhanced cytotoxicity, reduced required dosages, and improved therapeutic indices. Such studies are fundamental for designing effective combination therapies for clinical translation.
Exploration of Innovative Drug Delivery Systems for Research Models
To optimize the therapeutic delivery and efficacy of this compound, research into advanced drug delivery systems is warranted. This includes the development of formulations such as nanoparticles, liposomes, or prodrugs that can improve solubility, stability, targeted delivery to tumor sites, and controlled release theeducationjournals.comchayon.co.krmdpi.comnanobioletters.com. Such strategies aim to maximize the drug's concentration at the target site while minimizing systemic exposure and potential side effects, ultimately enhancing its therapeutic index in preclinical models.
Integration of Omics Technologies in Mechanism of Action Studies
The integration of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to dissecting the complex mechanisms of action of this compound frontiersin.orgbiobide.com. By analyzing global changes in gene expression, protein abundance, and metabolic profiles following this compound treatment, researchers can gain a comprehensive understanding of the molecular pathways affected. This multi-omics approach can reveal novel targets, identify biomarkers of response or resistance, and provide deeper insights into the drug's cellular effects, accelerating its development.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development by enabling the analysis of vast datasets and the prediction of molecular properties and biological activities mdpi.commednexus.orgresearchgate.netnih.govdrughunter.comsynthiaonline.comnih.gov. Future this compound research can leverage AI/ML for various applications, including:
By integrating these advanced computational approaches, the research and development process for this compound can be significantly accelerated, leading to more informed decisions and a greater likelihood of successful clinical translation.
Q & A
Q. What are the established synthetic pathways for Trienomycin D, and what challenges arise during its purification?
this compound, a macrolide antibiotic, is typically synthesized via polyketide synthase (PKS)-mediated pathways. Key challenges include controlling stereochemistry during macrolactonization and minimizing byproducts due to its complex structure. Purification often requires reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) to resolve closely related analogs . Researchers should validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring no residual solvents or chiral impurities exceed 0.1% .
Q. What mechanistic insights exist regarding this compound’s bioactivity against drug-resistant pathogens?
Studies suggest this compound disrupts bacterial cell membrane integrity by binding to lipid II, a peptidoglycan precursor. Methodologically, this is demonstrated via:
- Fluorescence anisotropy assays to quantify lipid II binding affinity.
- Transmission electron microscopy (TEM) to visualize membrane damage in Staphylococcus aureus . Researchers must pair these with cytotoxicity assays (e.g., hemolysis tests on mammalian cells) to confirm selective antimicrobial activity .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Structural elucidation relies on:
- NMR (¹H, ¹³C, COSY, HSQC) for backbone connectivity and stereochemistry.
- X-ray crystallography for absolute configuration (if crystals are obtainable).
- Circular dichroism (CD) to confirm solution-phase conformation . Note: Batch-to-batch variability in fermentation-derived samples necessitates rigorous spectroscopic cross-validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
Discrepancies often stem from assay conditions (e.g., pH, serum protein content). To address this:
- Standardize protocols using CLSI guidelines for broth microdilution assays.
- Include positive controls (e.g., vancomycin) and report inter-assay variability.
- Use meta-analysis to compare datasets, adjusting for variables like bacterial growth phase . Recent studies highlight a 2.5-fold IC₅₀ variation under low-iron conditions, emphasizing the need for environmental parameter documentation .
Q. What experimental designs are optimal for studying this compound’s synergistic effects with β-lactams?
A checkerboard assay (using fractional inhibitory concentration index, FICI) is recommended. Key steps:
Q. How can computational methods enhance this compound’s structure-activity relationship (SAR) studies?
Combine molecular docking (e.g., AutoDock Vina) to predict binding modes with QSAR models (e.g., CoMFA) to prioritize synthetic analogs. Validate predictions via:
- CRISPR-Cas9 mutagenesis of target bacterial strains to confirm binding residues.
- Free-energy perturbation (FEP) calculations to quantify mutation-induced affinity changes .
Methodological Challenges and Solutions
Q. What strategies mitigate cytotoxicity in this compound derivatives during optimization?
- Prodrug approaches : Introduce cleavable groups (e.g., phosphate esters) to reduce off-target effects.
- Lipid nanoparticle encapsulation to enhance selective delivery. Validate safety profiles using 3D organoid models and transcriptomic analysis (RNA-seq) to detect apoptosis pathways .
Q. How should researchers handle batch variability in this compound sourced from microbial fermentation?
- Document fermentation parameters (pH, temperature, aeration) and use DOE (design of experiments) to optimize consistency.
- Implement LC-MS/MS metabolomics to track secondary metabolite profiles across batches.
- Collaborate with synthetic biology teams to engineer Streptomyces strains with stabilized PKS expression .
Data Presentation and Reproducibility
Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?
Use four-parameter logistic (4PL) nonlinear regression for IC₅₀ calculations, reporting 95% confidence intervals. For reproducibility:
- Share raw data in repositories (e.g., Zenodo) with FAIR principles.
- Include Grubbs’ test results to identify outliers in biological replicates .
Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences.
- Use genetically engineered murine models (e.g., humanized CYP3A4) to mimic human metabolism.
- Publish negative results to contextualize limitations .
Ethical and Compliance Considerations
Q. What ethical approvals are required for this compound research involving animal models?
- Adhere to institutional animal care guidelines (e.g., AAALAC) and include justification for model selection (e.g., murine vs. zebrafish).
- For in vivo efficacy studies, predefine humane endpoints and statistical power calculations to minimize animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
